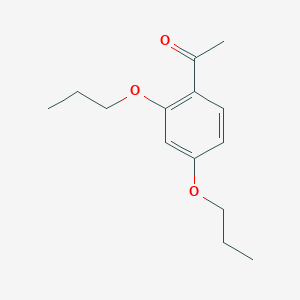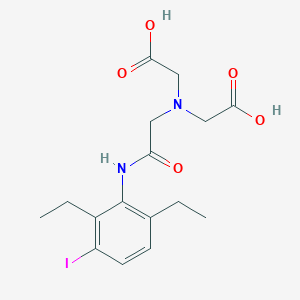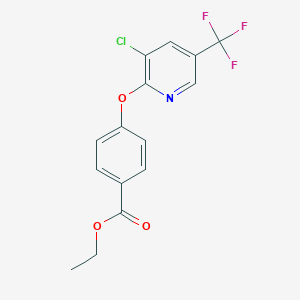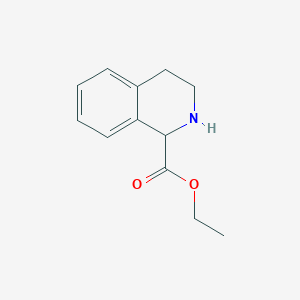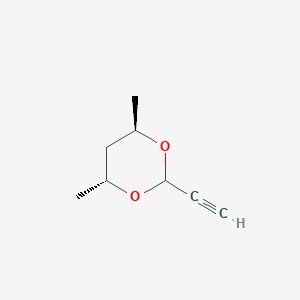
(4R,6R)-2-Ethynyl-4,6-dimethyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,6R)-2-Ethynyl-4,6-dimethyl-1,3-dioxane is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The compound is a member of the dioxane family and has a unique structure that makes it an attractive target for researchers.
科学研究应用
(4R,6R)-2-Ethynyl-4,6-dimethyl-1,3-dioxane has been studied extensively for its potential applications in various fields. In medicinal chemistry, the compound has been shown to exhibit antitumor activity and has been used as a lead compound in the development of new anticancer drugs. In material science, the compound has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, the compound has been used as a versatile reagent for the synthesis of complex organic molecules.
作用机制
The mechanism of action of (4R,6R)-2-Ethynyl-4,6-dimethyl-1,3-dioxane is not fully understood. However, studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. The compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
生化和生理效应
The biochemical and physiological effects of (4R,6R)-2-Ethynyl-4,6-dimethyl-1,3-dioxane have been studied in vitro and in vivo. In vitro studies have shown that the compound can induce apoptosis in cancer cells and inhibit the activity of certain enzymes that are involved in cancer cell proliferation. In vivo studies have shown that the compound can inhibit tumor growth in animal models.
实验室实验的优点和局限性
One of the main advantages of (4R,6R)-2-Ethynyl-4,6-dimethyl-1,3-dioxane is its versatility as a reagent in organic synthesis. The compound can be used in a wide range of reactions to synthesize complex organic molecules. However, the synthesis of the compound is a complex process that requires expertise in organic chemistry. The compound is also relatively expensive, which may limit its use in some lab experiments.
未来方向
There are several future directions for the study of (4R,6R)-2-Ethynyl-4,6-dimethyl-1,3-dioxane. One direction is the development of new anticancer drugs based on the structure of the compound. Another direction is the synthesis of new materials with unique properties using the compound as a building block. Additionally, the mechanism of action of the compound could be further studied to gain a better understanding of its antitumor activity. Finally, new synthesis methods for the compound could be developed to make it more accessible for use in lab experiments.
合成方法
The synthesis of (4R,6R)-2-Ethynyl-4,6-dimethyl-1,3-dioxane is a complex process that requires expertise in organic chemistry. One of the most commonly used methods for synthesizing this compound is the Sonogashira coupling reaction. This reaction involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere and requires careful control of the reaction conditions to obtain a high yield of the desired product.
属性
CAS 编号 |
102340-79-4 |
|---|---|
产品名称 |
(4R,6R)-2-Ethynyl-4,6-dimethyl-1,3-dioxane |
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC 名称 |
(4R,6R)-2-ethynyl-4,6-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C8H12O2/c1-4-8-9-6(2)5-7(3)10-8/h1,6-8H,5H2,2-3H3/t6-,7-/m1/s1 |
InChI 键 |
ITWPJDALOTVTCO-RNFRBKRXSA-N |
手性 SMILES |
C[C@@H]1C[C@H](OC(O1)C#C)C |
SMILES |
CC1CC(OC(O1)C#C)C |
规范 SMILES |
CC1CC(OC(O1)C#C)C |
同义词 |
1,3-Dioxane, 2-ethynyl-4,6-dimethyl-, [4R-(2alpha,4alpha,6beta)]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



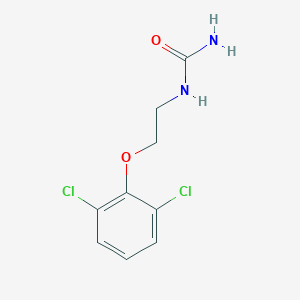

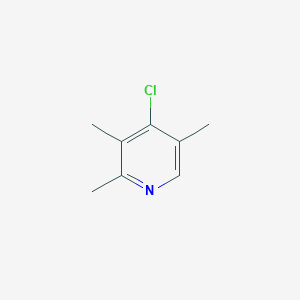
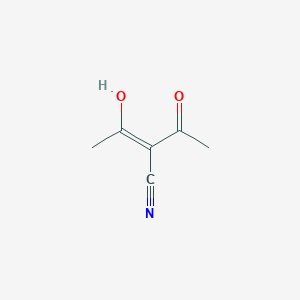
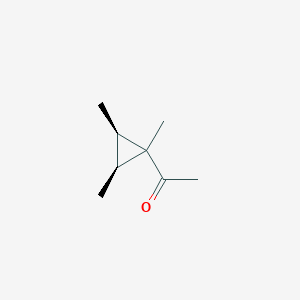
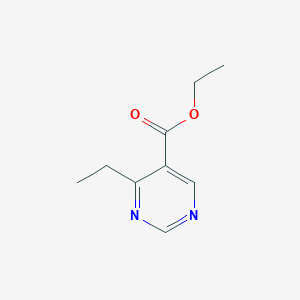
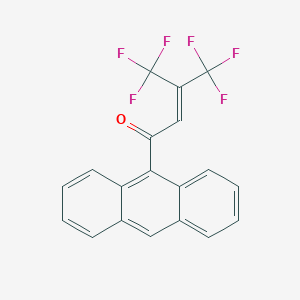
![2-Aminobenzo[d]thiazole-5-carbonitrile](/img/structure/B35190.png)
![N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide](/img/structure/B35194.png)
